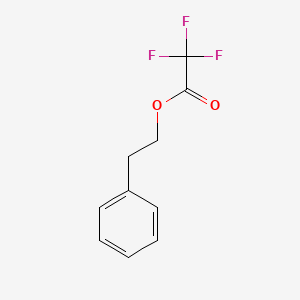

2-Phenylethyl trifluoroacetate

Description

Significance of Perfluorinated Esters in Advanced Organic Synthesis and Mechanistic Inquiry

Perfluorinated esters, characterized by the presence of a polyfluorinated alkyl chain attached to the carboxyl group, represent a class of compounds with unique and highly valuable properties in the realm of organic chemistry. The trifluoroacetate (B77799) group, in particular, is an exemplary member of this class, and its influence on a molecule's reactivity is profound. The high electronegativity of the fluorine atoms creates a powerful electron-withdrawing effect, which significantly impacts the chemical nature of the ester.

In the context of advanced organic synthesis , this electron-withdrawing nature makes perfluorinated esters, such as 2-phenylethyl trifluoroacetate, useful in a variety of transformations. For instance, the trifluoroacetyl group can serve as a protective group for alcohols, which can be readily cleaved under specific conditions. Furthermore, the electronic properties of perfluorinated esters are exploited in the synthesis of complex molecules. For example, they are utilized in the preparation of β-diketones bearing perfluorinated alkyl groups, which are important precursors for creating highly luminescent materials based on lanthanide coordination compounds. beilstein-journals.org The synthesis of such specialized materials underscores the practical applications of these esters in materials science.

From the perspective of mechanistic inquiry , the strong inductive effect of the trifluoroacetate group makes it an excellent leaving group in nucleophilic substitution and elimination reactions. This property allows chemists to study the intimate details of reaction pathways, such as the timing of bond-breaking and bond-making events. The stability of the resulting trifluoroacetate anion facilitates reactions that might otherwise be energetically unfavorable, thereby providing a clearer window into the fundamental steps of a chemical transformation. The use of perfluorinated esters in mechanistic studies allows for the fine-tuning of substrate reactivity, enabling a more detailed exploration of reaction intermediates and transition states.

Historical Context of Phenylethyl Moiety Studies in Mechanistic Organic Chemistry

The 2-phenylethyl moiety has long been a cornerstone in the field of mechanistic organic chemistry, primarily due to its ability to exhibit neighboring group participation. This phenomenon, also known as anchimeric assistance, involves the interaction of a nearby functional group within the same molecule to assist in a reaction, often leading to enhanced reaction rates and specific stereochemical outcomes. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

The classic example of this is the solvolysis of 2-phenylethyl derivatives, such as 2-phenylethyl tosylate. cdnsciencepub.comresearchgate.net In these reactions, the phenyl group can act as an internal nucleophile, attacking the carbon atom bearing the leaving group to form a bridged, cationic intermediate known as a phenonium ion . nycu.edu.twnih.govresearchgate.netoup.com The formation of this symmetrical intermediate has been unequivocally proven through isotopic labeling studies, most notably using carbon-14. cdnsciencepub.comresearchgate.net When 2-phenylethyl-1-¹⁴C tosylate undergoes solvolysis, the radioactive label is found to be scrambled between the C-1 and C-2 positions in the product, which is consistent with the intermediacy of a symmetrical phenonium ion. cdnsciencepub.comresearchgate.net

The extent of this phenyl participation and the consequent rearrangement is highly dependent on the solvent and the specific leaving group. cdnsciencepub.comresearchgate.net For instance, the degree of rearrangement in the solvolysis of 2-phenylethyl-1-¹⁴C p-toluenesulfonate was found to be significantly different in ethanol, acetic acid, and formic acid, demonstrating the nuanced interplay between the substrate and its environment. cdnsciencepub.comresearchgate.net These seminal studies, which laid the foundation for our understanding of neighboring group participation, highlight the critical role of the 2-phenylethyl system in probing the fundamental principles of reaction mechanisms. The predictable yet tunable nature of the phenylethyl moiety's participation has made it an invaluable tool for physical organic chemists for decades. masterorganicchemistry.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

55419-66-4 |

|---|---|

Molecular Formula |

C10H9F3O2 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2-phenylethyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(14)15-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

JQKSSRRXELCGQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Phenylethyl Trifluoroacetate

Solvolytic Mechanisms and Intermediate Formation

The solvolysis of 2-phenylethyl esters, particularly in non-nucleophilic and strongly ionizing solvents like trifluoroacetic acid, has been a cornerstone for understanding neighboring group participation by a phenyl ring. The trifluoroacetolysis of 2-phenylethyl systems is significantly faster than that of analogous compounds lacking the β-phenyl group, pointing towards a mechanism facilitated by the aryl group.

Evidence for Ethylenephenonium Ion Intermediates in Trifluoroacetolysis

A key feature of the trifluoroacetolysis of 2-phenylethyl derivatives is the involvement of a bridged, three-membered ring intermediate known as the ethylenephenonium ion. In the solvolysis of 2-phenylethyl tosylate, a close analogue of 2-phenylethyl trifluoroacetate (B77799), the reaction rate is accelerated by a factor of 3040 compared to ethyl tosylate in unbuffered trifluoroacetic acid at 75.0°C. researchgate.netdatapdf.com This substantial rate enhancement is attributed to anchimeric assistance, where the neighboring phenyl group participates in the departure of the leaving group, leading to the formation of the stabilized ethylenephenonium ion intermediate. researchgate.netdatapdf.com This pathway is favored over the formation of a discrete primary carbocation, which would be highly unstable. The reaction ultimately produces 2-phenylethyl trifluoroacetate in nearly quantitative yield when buffered. researchgate.netdatapdf.com

The intermediacy of the ethylenephenonium ion is further supported by studies on related systems. For instance, the acid-catalyzed methanolysis of a spiro-dienone, which serves as a model for the conjugate acid of the bridged-ion intermediate, allows for the estimation of the stationary state concentration of the ethylenephenonium ion in the solvolysis of 2-p-anisylethyl derivatives. researchgate.net

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies in Solvolytic Processes

Deuterium kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state structures of chemical reactions. nih.govprinceton.edu In solvolysis reactions, secondary α-deuterium KIEs (kH/kD) are particularly informative. A kH/kD value significantly greater than 1.0 is typically indicative of a change in hybridization from sp3 in the reactant to sp2 in a carbocation-like transition state. Conversely, values close to unity suggest little to no change at the carbon center in the rate-determining step, as might be seen in an SN2-type mechanism.

For solvolysis reactions proceeding through a limiting SN1 mechanism, where a fully developed carbocation is formed, the α-deuterium isotope effect is expected to be maximal. In the context of trifluoroacetolysis, studies on compounds like 2-propyl arenesulphonate have been used to probe the nature of the transition state. An α-deuterium isotope effect (kH/kD) for this reaction was determined to be smaller than 1.22 at 25°C, which suggests that the reaction does not proceed via a purely limiting S1 mechanism, indicating some degree of nucleophilic solvent assistance or a transition state with less than full carbocation character. rsc.org While specific KIE values for this compound are not detailed in the provided sources, the principles derived from analogous systems suggest that the magnitude of the KIE would be sensitive to the degree of charge development and phenyl group participation in the transition state.

Analysis of Methylene-Group Equilibration during Trifluoroacetolysis

A compelling piece of evidence for the symmetrical ethylenephenonium ion intermediate comes from isotope labeling studies. When 2-phenylethyl-1,1-d2 tosylate is subjected to buffered trifluoroacetolysis for approximately one half-life, the resulting this compound product shows complete equilibration of the deuterium label between the two methylene (B1212753) carbons. researchgate.netdatapdf.com This scrambling indicates that the reaction proceeds through a symmetrical intermediate where the two methylene groups become chemically equivalent, which is consistent with the structure of the ethylenephenonium ion. researchgate.netdatapdf.com

Crucially, the recovered, unreacted tosylate starting material shows only slight rearrangement of the deuterium label. researchgate.netdatapdf.com This observation demonstrates that the methylene-group equilibration occurs during the process of solvolysis to form the product, rather than from a prior isomerization of the starting material. datapdf.com This distinguishes trifluoroacetic acid as a "truly limiting" solvolyzing medium for this system, where the direct displacement (SN2) pathway is negligible compared to solvolysis in other solvents like formic acid, acetic acid, or ethanol. datapdf.com

Table 1: Rearrangement of Isotopic Label in the Solvolysis of 2-Phenylethyl Arenesulfonates in Various Solvents datapdf.com

| Solvent | Percent Rearrangement in Product |

| Trifluoroacetic Acid | 50% |

| Formic Acid | 45% |

| Acetic Acid | 5.5% |

| Ethanol | 0.5% |

Note: Percent rearrangement is defined as half the percent equilibration of the isotopic label between the C-1 and C-2 positions.

Ion-Pair Return and Salt Effects in Trifluoroacetolysis Systems

In solvolysis reactions, the initially formed carbocation and leaving group can exist as a series of ion-pair intermediates (intimate ion pairs, solvent-separated ion pairs, and dissociated ions). The phenomenon of "ion-pair return" occurs when one of these ion pairs collapses back to the covalent starting material, sometimes with scrambling of an isotopic label.

In the trifluoroacetolysis of 2-phenylethyl tosylate, the recovered starting material is only slightly rearranged, indicating that return from the symmetrical ethylenephenonium ion to the starting tosylate is a minor process. researchgate.netdatapdf.com This contrasts with solvolysis in acetic acid, where ion-pair return can be very substantial. datapdf.com The study of salt effects provides further detail on the nature of the ionic intermediates involved in the trifluoroacetolysis of the 2-phenylethyl system.

Palladium-Catalyzed Cascade Reactions Incorporating 2-Phenylethyl Moieties

Palladium-catalyzed cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single operation. researchgate.netrsc.org These reactions often proceed through intermediates such as π-allyl palladium complexes. researchgate.net

In the context of developing a palladium-catalyzed tandem cyclization/cross-coupling of 3-alkynyl chromones with aryl iodides, the nature of the substituent at the 2-position of the chromone (B188151) was found to be critical. While a 2-benzyl-substituted chromone successfully underwent the desired transformation, the analogous compound with a 2-phenylethyl group, 2-(2-phenylethyl)-3-(alkynyl)-4H-chromen-4-one, yielded an unidentified mixture under the standard reaction conditions. acs.org This result suggests that the elongation of the carbon chain from a benzyl (B1604629) to a phenylethyl group fundamentally alters the reaction pathway, possibly by disfavoring a key step in the catalytic cycle or by opening up alternative, unproductive reaction channels. This finding underscores the sensitivity of cascade reactions to subtle structural changes in the substrate and highlights that the 2-phenylethyl moiety behaves differently from the otherwise similar benzyl group in this specific palladium-catalyzed system. acs.org

Exploration of Radical and Oxidative Pathways in Phenylethyl Chemistry

The 2-phenylethyl scaffold can also be involved in radical and oxidative transformations. These pathways are distinct from the ionic mechanisms observed in solvolysis.

Studies on the enzymatic oxidation of 2-phenylethylamine, a related compound, show that it is metabolized to phenylacetaldehyde (B1677652) by monoamine oxidase B. The intermediate aldehyde is then primarily oxidized to phenylacetic acid, with smaller amounts of 2-phenylethanol (B73330) also being formed. nih.gov This biological pathway demonstrates the susceptibility of the benzylic position to oxidation.

In chemical synthesis, an oxidative pathway is employed in one of the industrial routes to 2-phenylethanol, which involves the oxidation of propylene (B89431) with 2-phenylethyl hydroperoxide. researchgate.netnih.gov

Furthermore, the trifluoroacetate group itself can be a precursor to the trifluoromethyl radical (•CF3) under certain conditions. While not involving the 2-phenylethyl portion of the molecule directly, research has shown that trifluoroacetic anhydride (B1165640) (TFAA), a related compound, can be used as a source for the •CF3 radical in photoredox-catalyzed reactions for the trifluoromethylation of arenes and heteroarenes. nih.gov This occurs via a decarboxylation mechanism. frontiersin.org Similarly, radical abstraction of hydrogen atoms from methyl trifluoroacetate by methyl and trifluoromethyl radicals has been studied, indicating that the trifluoroacetyl group activates the methoxyl site to radical attack. rsc.org These studies suggest the potential for this compound to participate in radical reactions, either initiated at the phenylethyl chain or involving the trifluoroacetate group under appropriate conditions.

Acid-Catalyzed Rearrangements and Cyclization Processes

The investigation into the behavior of this compound under acidic conditions reveals a propensity for both molecular rearrangement and intramolecular cyclization. These transformations are mechanistically rooted in the formation of a key intermediate, the ethylenephenonium ion, which dictates the ultimate product distribution. The stability and reactivity of this bridged carbocation are central to understanding the acid-catalyzed processes involving the 2-phenylethyl system.

Rearrangement via Ethylenephenonium Ion Intermediate

Studies involving the solvolysis of related 2-phenylethyl derivatives provide a strong basis for predicting the rearrangement of this compound in acidic media. For instance, the trifluoroacetolysis of 2-phenylethyl p-toluenesulfonate, which yields this compound, has been shown to proceed through an ethylenephenonium ion. This intermediate arises from the participation of the neighboring phenyl group in the departure of the leaving group.

In the context of this compound, protonation of the trifluoroacetate group by a strong acid would facilitate its departure as trifluoroacetic acid, a good leaving group. The subsequent anchimeric assistance from the phenyl ring would lead to the formation of the same symmetrical ethylenephenonium ion. This bridged structure allows for the scrambling of the two methylene carbons. Consequently, the re-addition of a nucleophile, such as trifluoroacetic acid or its conjugate base, can occur at either of the two carbons, leading to a mixture of the starting this compound and its isotopically scrambled analogue if labeling studies were performed. This rearrangement is a hallmark of the involvement of the ethylenephenonium ion in the reaction mechanism.

Intramolecular Friedel-Crafts Cyclization

Under strongly acidic and non-nucleophilic conditions, the 2-phenylethyl cation, in equilibrium with the ethylenephenonium ion, can act as an electrophile in an intramolecular Friedel-Crafts reaction. This process involves the electrophilic attack of the cationic center onto the electron-rich aromatic ring. The resulting cyclization leads to the formation of a six-membered ring, yielding a tetralin derivative.

The efficiency of this cyclization process is dependent on several factors, including the nature of the acid catalyst, the solvent, and the reaction temperature. The intramolecular nature of this reaction is favored due to the proximity of the electrophilic center to the aromatic ring. This cyclization pathway competes with the rearrangement and potential intermolecular reactions, with the specific conditions dictating the predominant reaction pathway.

Detailed Research Findings

While specific studies focusing solely on the acid-catalyzed reactions of this compound are not extensively documented, the principles are well-established from related systems. The following table summarizes the expected outcomes based on the known reactivity of the 2-phenylethyl system under various acidic conditions.

| Acid Catalyst | Solvent | Temperature (°C) | Primary Product(s) | Mechanistic Pathway |

| Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid | 70 | Rearranged this compound | Ethylenephenonium Ion Intermediate |

| Sulfuric Acid (H₂SO₄) | Dichloromethane | 25 | Tetralin | Intramolecular Friedel-Crafts Cyclization |

| Lewis Acids (e.g., AlCl₃) | Carbon Disulfide | 0 | Tetralin | Intramolecular Friedel-Crafts Cyclization |

Spectroscopic Characterization and Structural Elucidation of 2 Phenylethyl Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive structural map of 2-Phenylethyl trifluoroacetate (B77799) can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 2-Phenylethyl trifluoroacetate provides specific information about the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethyl bridge.

The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region. The two methylene (B1212753) groups (-CH₂-) of the ethyl bridge are chemically non-equivalent and thus give rise to two separate signals. Each signal is a triplet due to coupling with the adjacent methylene group. The methylene group attached to the oxygen atom is deshielded and appears further downfield compared to the methylene group attached to the phenyl ring.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| Phenyl (C₆H₅) | ~7.3 | Multiplet | - |

| Methylene (-CH₂-O) | ~4.5 | Triplet | ~7.0 |

| Methylene (-CH₂-Ph) | ~3.0 | Triplet | ~7.0 |

Note: Actual chemical shifts can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum shows signals for the aromatic carbons, the two aliphatic methylene carbons, the carbonyl carbon of the ester, and the trifluoromethyl carbon.

A key feature is the coupling between the carbon atoms of the trifluoroacetate group and the fluorine atoms. The carbonyl carbon (C=O) and the trifluoromethyl carbon (-CF₃) both appear as quartets due to ¹J(C,F) and ²J(C,F) coupling, respectively. The aromatic region will show multiple peaks corresponding to the non-equivalent carbons of the phenyl ring.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity (due to C-F Coupling) |

| Carbonyl (-COO-) | ~157 | Quartet |

| Phenyl (C-ipso) | ~137 | Singlet |

| Phenyl (C-ortho, C-meta, C-para) | ~126-129 | Singlet |

| Trifluoromethyl (-CF₃) | ~115 | Quartet |

| Methylene (-CH₂-O) | ~68 | Singlet |

| Methylene (-CH₂-Ph) | ~35 | Singlet |

Note: Predicted values are based on typical ranges for these functional groups.

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. oxinst.com Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, it provides clear and informative spectra. oxinst.com For this compound, the three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent. oxinst.com

Consequently, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal is characteristic of the trifluoroacetate group and typically appears in the range of -75 to -77 ppm relative to an internal standard like CFCl₃. rsc.orgresearchgate.net This distinct signal provides unambiguous confirmation of the presence of the trifluoroacetyl moiety. researchgate.net The wide chemical shift range of ¹⁹F NMR helps to avoid signal overlap, making it a powerful tool for both identification and quantification. nih.gov

Advanced 2D NMR Techniques and Conformational Analysis

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D spectra and can provide insights into the molecule's spatial conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the two coupled methylene triplets of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~4.5 ppm to the carbon signal at ~68 ppm (-CH₂-O) and the proton signal at ~3.0 ppm to the carbon signal at ~35 ppm (-CH₂-Ph).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would include the methylene protons (~4.5 ppm) to the carbonyl carbon (~157 ppm) and the other methylene protons (~3.0 ppm) to the ipso-carbon of the phenyl ring (~137 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): For a flexible molecule like this compound, NOESY can reveal through-space proximity between protons, which is crucial for conformational analysis. NOE cross-peaks between the aromatic protons and the adjacent methylene (-CH₂-Ph) protons would be expected. The relative intensities of NOEs can help determine the preferred orientation of the flexible ethyl chain relative to the phenyl ring.

These advanced techniques collectively provide an unambiguous assignment of all NMR signals and offer valuable data for modeling the molecule's preferred solution-state conformation. nih.govresearchgate.netnih.gov

Application of Trifluoroacetic Acid as a Solvent in NMR Spectroscopy

Trifluoroacetic acid (TFA) is a versatile and strongly acidic solvent used in NMR spectroscopy for materials that are stabilized in acidic conditions. chemicalbook.com Its deuterated form, TFA-d (CF₃CO₂D), is often employed to minimize solvent signals in ¹H NMR spectra. armar-europa.de

TFA is particularly useful for dissolving peptides and small proteins for NMR analysis. chemicalbook.com It can also be used as an additive in other NMR solvents. For instance, adding a small amount of TFA to a sample can help to identify and shift exchangeable protons (like -OH or -NH) in a spectrum. The acidic proton of TFA exchanges rapidly with these protons, resulting in a single, averaged, and often broad resonance at a downfield chemical shift, simplifying the interpretation of complex spectra. blogspot.com

However, the deuterium (B1214612) resonance of TFA-d can be broad and its chemical shift is highly dependent on exchange with other protons in the sample, which can sometimes make it challenging to achieve a stable lock signal on the spectrometer. blogspot.com In ¹³C NMR, the carbon signals of TFA appear as distinct quartets due to C-F coupling. thieme-connect.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, Electron Ionization (EI) is a common MS technique.

In an EI-MS experiment, the molecule is ionized, forming a molecular ion (M⁺˙). This high-energy ion then undergoes fragmentation. The analysis of the resulting fragments provides a "fingerprint" that helps to identify the molecule.

Expected Fragmentation Pattern for this compound:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule.

Loss of CF₃: A fragment resulting from the cleavage of the C-C bond in the trifluoroacetate group.

[C₈H₉]⁺ (m/z 105): A very common and often abundant fragment corresponding to the phenylethyl cation, formed by cleavage of the ester C-O bond.

[C₇H₇]⁺ (m/z 91): The tropylium (B1234903) ion, a stable fragment formed by rearrangement and loss of a CH₂ group from the phenylethyl cation.

[CF₃CO]⁺ (m/z 97): The trifluoroacetyl cation, resulting from cleavage of the ester C-O bond.

The relative abundance of these fragments helps to confirm the connectivity of the different parts of the molecule. The presence of a strong peak at m/z 105 is particularly indicative of the phenylethyl moiety.

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| [C₁₀H₉F₃O₂]⁺˙ | 218.05 | Molecular Ion |

| [C₈H₉]⁺ | 105 | Phenylethyl Cation |

| [C₇H₇]⁺ | 91 | Tropylium Cation |

| [CF₃CO]⁺ | 97 | Trifluoroacetyl Cation |

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive fragmentation. udel.edu This fragmentation provides a detailed "fingerprint" of the molecule, aiding in structural elucidation. chemguide.co.uk For this compound (Molecular Weight: 218.17 g/mol ), the EI mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z 218, although its intensity may be low due to the molecule's stability.

The fragmentation pattern would be dominated by cleavages characteristic of phenylethyl esters. whitman.edulibretexts.org A primary fragmentation pathway involves the cleavage of the bond between the ethyl group and the oxygen atom, leading to the formation of the stable tropylium ion. This is a common fragmentation for compounds containing a benzyl (B1604629) group, as seen in the closely related 2-phenylethyl acetate (B1210297). nist.gov Another significant fragmentation would be the loss of the trifluoroacetyl group.

Predicted Key Fragments in EI-MS of this compound:

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragment Name/Description |

|---|---|---|

| 218 | [C₁₀H₉F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₈H₉]⁺ | Phenylethyl Cation |

| 104 | [C₈H₈]⁺˙ | Styrene Radical Cation |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Base Peak) |

Conversely, Chemical Ionization (CI) is a "soft" ionization technique that results in significantly less fragmentation. jove.com In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized first, and these ions then transfer a proton to the analyte molecule. udel.edu This process typically produces a prominent protonated molecule peak, [M+H]⁺. For this compound, CI would be invaluable for confirming the molecular weight, with an expected strong signal at m/z 219 ([M+H]⁺). jove.com

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique well-suited for analyzing thermally stable, less polar to moderately polar compounds with molecular weights typically under 1500 Da. wikipedia.org The technique involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization via a corona discharge at atmospheric pressure. nih.gov

For this compound, APCI would be an effective ionization method when coupled with High-Performance Liquid Chromatography (HPLC). wikipedia.org The process would primarily generate a protonated molecular ion [M+H]⁺ at m/z 219. nih.govnih.gov This method offers the advantage of high ionization efficiency and reduced thermal decomposition compared to techniques requiring high vacuum. wikipedia.org APCI is generally less susceptible to matrix effects than electrospray ionization (ESI), making it robust for analyzing samples in complex mixtures. axispharm.com

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides high mass accuracy for both precursor and product ions, typically within 5 ppm. Such precision allows for the confident determination of a compound's elemental composition from its exact mass.

When analyzing this compound, a QTOF instrument would measure the mass of the molecular ion with high accuracy, distinguishing it from other ions with the same nominal mass. Furthermore, its MS/MS capabilities allow for the isolation of the precursor ion (e.g., m/z 218 in EI or 219 in CI/APCI), its fragmentation in a collision cell, and subsequent high-resolution analysis of the resulting product ions. This provides unambiguous confirmation of the fragments' elemental compositions, solidifying the structural assignment of the parent molecule.

Role of Trifluoroacetic Acid as a Calibrant in Mass Spectrometry

While trifluoroacetic acid (TFA) is a common mobile phase additive in liquid chromatography, it is generally considered a source of ion suppression and contamination in mass spectrometry, particularly in ESI. nih.govchromforum.org However, its salt, sodium trifluoroacetate (CF₃CO₂Na) , serves as an effective calibration and tuning compound for ESI-MS in both positive and negative ion modes, covering a mass range up to approximately 4000 Da. core.ac.ukdntb.gov.ua

Sodium trifluoroacetate readily forms stable cluster ions in the gas phase. These clusters consist of multiple salt units aggregated with a sodium cation ([ (CF₃CO₂Na)ₙ + Na ]⁺) in positive mode or a trifluoroacetate anion ([ (CF₃CO₂Na)ₙ + CF₃CO₂ ]⁻) in negative mode. These clusters produce a series of well-defined peaks at known mass-to-charge ratios across the spectrum, which are used to calibrate the mass axis accurately. researchgate.net

Examples of Positive Cluster Ions from Sodium Trifluoroacetate for MS Calibration:

| n (Number of Units) | Ion Formula | Calculated m/z |

|---|---|---|

| 1 | [(CF₃CO₂Na) + Na]⁺ | 158.98 |

| 2 | [(CF₃CO₂Na)₂ + Na]⁺ | 294.96 |

| 3 | [(CF₃CO₂Na)₃ + Na]⁺ | 430.93 |

| 4 | [(CF₃CO₂Na)₄ + Na]⁺ | 566.91 |

Vibrational Spectroscopy (Infrared - IR)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing critical information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications for Trifluoroacetate-Protein/Peptide Complexes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the structure and interactions of biomolecules. Trifluoroacetic acid (TFA) is widely used in peptide synthesis and purification. When TFA is present in a sample with proteins or peptides, the deprotonated acid (trifluoroacetate, CF₃COO⁻) acts as a counter-ion, interacting with positively charged sites on the biomolecules, such as protonated amine groups. nih.gov

FTIR spectroscopy can be used to monitor these interactions and even to track processes like enzymatic hydrolysis. The formation of trifluoroacetate-protein/peptide complexes significantly alters the FTIR spectrum. Treating a dry film of a protein hydrolysate with TFA leads to pronounced changes in the amide I (~1700–1600 cm⁻¹) and amide II (~1590–1520 cm⁻¹) bands, which are sensitive to the protein's secondary structure. nih.gov This approach leverages the unique spectral properties of the trifluoroacetate ion to gain insights into complex biochemical reactions.

Detection of Trifluoroacetate Incorporation via Infrared Spectroscopy

The trifluoroacetate group possesses strong, characteristic absorption bands in the infrared spectrum, making its detection via IR spectroscopy straightforward. The most prominent features are due to the stretching vibrations of the C-F and C=O bonds.

The presence of three highly electronegative fluorine atoms has a profound effect on the molecule's vibrational frequencies. The C-F stretching vibrations give rise to very strong and complex bands, typically in the 1300-1100 cm⁻¹ region of the spectrum. The carbonyl (C=O) stretching frequency in a trifluoroacetate ester like this compound is shifted to a higher wavenumber compared to its non-fluorinated analog, 2-phenylethyl acetate. orgchemboulder.com Saturated aliphatic esters typically show a C=O stretch around 1735-1750 cm⁻¹, and the strong electron-withdrawing effect of the CF₃ group in a trifluoroacetate ester would shift this peak towards ~1780 cm⁻¹ or higher. The presence of these intense and characteristic bands allows for the clear detection of trifluoroacetate incorporation into a molecule.

Characteristic IR Absorption Bands for a Trifluoroacetate Ester:

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester Carbonyl | ~1780 | Strong |

| C-F Stretch | Trifluoromethyl | 1300 - 1100 | Very Strong, Multiple Bands |

| C-O Stretch | Ester C-O | 1300 - 1000 | Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

Other Spectroscopic Methods for Related Phenylethyl Derivatives

While direct spectroscopic studies on this compound are not extensively available in public literature, the conformational preferences and electronic structure of related phenylethyl derivatives have been successfully investigated using a variety of high-resolution spectroscopic techniques. These methods provide valuable insights into the non-covalent interactions and structural dynamics that would also be characteristic of this compound. The following sections detail the application of Resonant Two-Photon Ionization (R2PI), microwave spectroscopy, and Laser-Induced Fluorescence (LIF) to compounds structurally analogous to this compound.

Resonant Two-Photon Ionization (R2PI) and Microwave Spectroscopy

Resonant Two-Photon Ionization (R2PI) is a powerful technique for studying the electronic spectra of jet-cooled molecules. In an R2PI experiment, a molecule is excited by a first photon to an intermediate electronic state, and then a second photon ionizes the molecule. By scanning the wavelength of the first photon, a spectrum of the intermediate state is obtained. This method is often combined with mass spectrometry, allowing for mass-selected spectroscopy of individual species in a mixture.

Microwave spectroscopy, on the other hand, provides highly precise information about the rotational constants of a molecule, which are directly related to its geometry. By analyzing the rotational spectra, the three-dimensional structure of different conformers can be determined with high accuracy.

While specific R2PI and microwave spectroscopy data for this compound are not readily found, studies on closely related molecules such as ethyl trifluoroacetate and various phenylethyl derivatives provide a strong basis for predicting its behavior. For instance, a study on ethyl trifluoroacetate using a pulsed jet Fourier Transform microwave spectrometer revealed the presence of two distinct conformers. researchgate.net The observation of these conformers was dependent on the carrier gas used in the supersonic expansion, with only one conformer being observed with argon and a second, higher-energy conformer appearing with helium. researchgate.net This suggests that the conformational landscape of such molecules can be subtly influenced by the experimental conditions.

Based on these findings, it is highly probable that this compound would also exhibit multiple stable conformers in the gas phase. The primary conformational flexibility would arise from the rotation around the Cα-Cβ and Cβ-O bonds of the ethyl acetate moiety. The orientation of the trifluoroacetyl group relative to the phenylethyl backbone would likely lead to different conformers with distinct spectroscopic signatures.

Table 1: Predicted Conformational Analysis of this compound based on Analogy with Ethyl Trifluoroacetate

| Technique | Expected Observations for this compound | Basis of Prediction |

| R2PI Spectroscopy | Multiple origin bands in the S1 ← S0 spectrum, corresponding to different conformers. | The presence of flexible dihedral angles in the ethyl acetate chain is likely to result in several stable conformers, each with a unique electronic transition energy. |

| Microwave Spectroscopy | Distinct sets of rotational constants for at least two conformers. | Studies on ethyl trifluoroacetate have confirmed the existence of multiple conformers detectable by microwave spectroscopy. researchgate.net The larger phenylethyl group in this compound is expected to increase the number of possible stable conformations. |

Laser-Induced Fluorescence Studies

Laser-Induced Fluorescence (LIF) spectroscopy is another sensitive technique for probing the electronic structure of molecules. In LIF, a laser excites a molecule to a higher electronic state, and the subsequent fluorescence emission is detected. The resulting spectrum provides information about the vibrational and electronic energy levels of the molecule.

LIF studies on phenylethylamine, a structurally related compound, have revealed the presence of multiple conformers in a supersonic jet expansion. researchgate.net The spectra showed distinct 0-0 transitions that were attributed to four separate conformers. researchgate.net The addition of solvent molecules, such as water or alcohol, led to the appearance of new spectral features, indicating the formation of solvent complexes with specific conformers. researchgate.net

For this compound, LIF spectroscopy would be expected to provide detailed information about the S1 excited state. Similar to phenylethylamine, one would anticipate the observation of multiple origin bands in the LIF spectrum, each corresponding to a different conformer of the molecule. The vibrational structure coupled to each electronic origin would offer insights into the geometry changes upon electronic excitation.

Furthermore, the fluorine atoms in the trifluoroacetate group could potentially influence the fluorescence properties of the molecule. While direct studies are lacking, research on fluorinated aromatic compounds often shows shifts in the electronic transition energies and changes in the fluorescence quantum yields compared to their non-fluorinated counterparts.

Table 2: Anticipated Findings from Laser-Induced Fluorescence Studies of this compound

| Spectroscopic Feature | Expected Observation for this compound | Rationale based on Related Compounds |

| Electronic Origin | Multiple distinct origin bands in the S1 ← S0 spectrum. | LIF studies of phenylethylamine have identified multiple conformers, each with its own electronic origin. researchgate.net |

| Vibrational Structure | Rich vibrational progressions built on each electronic origin. | The coupling of electronic transitions with various vibrational modes, particularly those involving the phenyl ring and the ethyl acetate side chain, is expected. |

| Fluorescence Lifetime | Potentially altered fluorescence lifetime compared to non-fluorinated analogues. | The electron-withdrawing nature of the trifluoroacetate group may affect the radiative and non-radiative decay pathways from the excited state. |

Computational and Theoretical Investigations of 2 Phenylethyl Trifluoroacetate and Analogues

Quantum Chemical Calculations for Conformational Analysis

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For esters like 2-phenylethyl trifluoroacetate (B77799), key rotations occur around the C-O and C-C single bonds of the ethyl chain and the ester group.

Density Functional Theory (DFT) has become a primary tool for conformational analysis due to its favorable balance of computational cost and accuracy. DFT methods calculate the electronic energy of a molecule based on its electron density. By optimizing the geometry of various starting conformations, it is possible to locate the energy minima on the potential energy surface, which correspond to stable conformers.

Theoretical studies on related molecules, such as ω-substituted ethyl-benzenes and various esters, provide insight into the likely conformations of 2-phenylethyl trifluoroacetate. researchgate.net For the phenylethyl moiety, the key dihedral angle (τCα-Cβ-Cγ-Cδ) describes the orientation of the phenyl ring relative to the ester group. Two primary conformers are typically identified: an anti conformation where the phenyl ring and the ester group are extended, and a gauche conformation where they are closer together. researchgate.net

Computational investigations on analogous esters, such as 1-phenylethyl acetate (B1210297) and ethyl trifluoroacetate, have utilized the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p) to perform geometry optimizations and frequency calculations. researchgate.netconicet.gov.ar Frequency calculations are essential to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) and to derive thermodynamic data like zero-point vibrational energies (ZPVE) and Gibbs free energies. For S-ethyl trifluorothioacetate, a close analogue, DFT calculations at the B3LYP/6-311++G(d,p) level predicted a C_s-symmetric conformer to be lower in energy by 2.6 kJ mol⁻¹. conicet.gov.ar Such findings suggest that subtle electronic and steric effects dictate the most stable arrangement of the trifluoroacetyl group relative to the ethyl chain.

| Compound | DFT Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| ω-Substituted Ethyl-benzenes | B3LYP | 6-31G(d) | Relative stabilities of anti and gauche conformers correlate with the electronic nature of the substituent. | researchgate.net |

| 1-Phenylethyl Acetate | B3LYP | 6-31++G** | Geometry optimization to find the lowest energy conformer for pyrolysis studies. | researchgate.net |

| S-Ethyl Trifluorothioacetate | B3LYP | 6-311++G(d,p) | Calculated a C_s conformer to be 2.60 kJ mol⁻¹ lower in free energy than a C₁ conformer. | conicet.gov.ar |

| Phenyl Benzoate | B3LYP | 6-31+G* | Effectively estimated the shape of potential energy functions for phenyl torsion but poorly reproduced rotational barrier heights. | researchgate.net |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by more explicitly accounting for electron correlation. These methods are often used to benchmark DFT results or for systems where DFT may be less reliable.

Studies on trifluoroacetate esters and their thio-analogues have frequently employed MP2 calculations, often revealing important differences compared to DFT. For instance, in the conformational analysis of S-ethyl trifluorothioacetate, MP2 calculations with the 6-311++G(d,p) basis set predicted the C₁ conformer to be more stable by 7.85 kJ mol⁻¹, in direct contrast to the B3LYP result which favored the C_s conformer. conicet.gov.ar This highlights the sensitivity of conformational energies to the chosen computational method and underscores the importance of using high-level calculations to resolve such discrepancies.

The general workflow for ab initio conformational analysis involves scanning the potential energy surface by systematically rotating key dihedral angles. mdpi.com For each point on the scan, a constrained geometry optimization is performed, followed by full geometry optimization and frequency calculations at the identified minima. greeley.org High-level single-point energy calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), can be performed on the MP2-optimized geometries to obtain benchmark-quality relative energies. nih.gov While computationally intensive, these methods provide a rigorous assessment of the relative stabilities of different molecular shapes.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often impossible to observe experimentally.

The 2-phenylethyl system is classic for studying rearrangements involving neighboring group participation. Under acidic conditions, protonation of the ester's carbonyl oxygen can facilitate the departure of the trifluoroacetic acid leaving group, leading to a primary carbocation. However, a direct S_N1-type dissociation to form a primary carbocation is highly unfavorable. Instead, the adjacent phenyl group can participate in the reaction, a phenomenon known as anchimeric assistance. wikipedia.org

Theoretical studies model this process by locating the transition state for the intramolecular nucleophilic attack of the phenyl ring's π-electrons onto the electrophilic Cβ carbon. This concerted process, which can be viewed as an intramolecular Friedel-Crafts-type reaction, leads to the formation of a bridged, three-membered spirocyclic intermediate known as a phenonium ion. wikipedia.orglibretexts.org Computational modeling using DFT can determine the geometry and energy of this transition state. The activation barrier calculated for this pathway is typically much lower than that for the formation of an unassisted primary carbocation, explaining the significant rate enhancement observed experimentally. Further calculations can map the subsequent opening of the phenonium ion, which can lead to Wagner-Meerwein type 1,2-shifts and scrambling of isotopic labels, consistent with experimental observations in related systems. imperial.ac.uk

The solvolysis of 2-phenylethyl derivatives is a cornerstone of physical organic chemistry, demonstrating the competition between a solvent-assisted pathway (k_s) and an anchimerically assisted pathway (k_Δ). acs.orgnaist.jp Computational studies provide a detailed picture of the potential energy surface for these competing mechanisms.

The k_Δ pathway, involving the phenyl group, proceeds via the phenonium ion intermediate as described above. libretexts.org A computational investigation would involve:

Locating Reactants and Products: Optimizing the geometries of the reactant (this compound) and products (e.g., 2-phenylethyl ether and trifluoroacetic acid in an ether solvent).

Mapping the k_Δ Pathway: Identifying the transition state (TS_Δ) leading to the phenonium ion intermediate. The reaction coordinate for this step involves the simultaneous breaking of the C-O bond and formation of the C-C bonds with the phenyl ring.

Mapping the k_s Pathway: Identifying the transition state (TS_s) for the direct nucleophilic attack of a solvent molecule. This would be modeled as an S_N2-type reaction.

Calculating Activation Barriers: The relative Gibbs free energies of activation (ΔG‡) for both pathways (ΔG‡_Δ and ΔG‡_s) are calculated. Invariably, for the 2-phenylethyl system, calculations show that ΔG‡_Δ is significantly lower than ΔG‡_s, confirming that the anchimerically assisted pathway is dominant. acs.org

Experimental evidence from the trifluoroacetolysis of 2-phenylethyl tosylate, which produces this compound, strongly supports the intermediacy of the ethylenephenonium ion, validating the focus of these computational models. researchgate.net

When a reaction creates a new chiral center, a chiral catalyst or reagent can favor the formation of one enantiomer over the other. Trifluoroacetic acid itself is achiral, but it can be used in conjunction with chiral reagents or as a precursor to chiral Brønsted acid catalysts. Computational studies are essential for understanding the origin of the resulting enantioselectivity.

The origin of enantioselectivity is determined by the difference in the activation energies (ΔΔG‡) of the two diastereomeric transition states leading to the (R) and (S) products. A difference of just 1.7 kcal/mol corresponds to an enantiomeric excess (ee) of over 90% at room temperature. DFT calculations are used to model these transition states. rsc.orgdntb.gov.ua

Drawing from studies on analogous chiral Brønsted acids (e.g., chiral phosphoric acids), the computational protocol involves: nih.govsci-hub.se

Modeling Pre-Transition State Complexes: The reactants and the chiral catalyst form complexes held together by non-covalent interactions, primarily hydrogen bonds.

Locating Diastereomeric Transition States: The geometries of the transition states for the attack on the two prochiral faces of the substrate (e.g., Re-face vs. Si-face) are located and optimized. nih.gov

Analyzing Non-Covalent Interactions: The key to enantioselectivity lies in the subtle network of non-covalent interactions (hydrogen bonds, steric repulsion, C-H···π interactions) within the transition state assembly. sci-hub.senih.gov The favored transition state is the one that maximizes stabilizing interactions and minimizes destabilizing steric clashes between the chiral catalyst, the substrate, and the incoming reagent.

Computational Design Principles for Related Molecular Systems

The design of novel molecular systems related to this compound is increasingly guided by computational and theoretical investigations. These approaches allow for the prediction of molecular properties and activities before synthesis, saving time and resources. longdom.org The core principle of this in silico design is to establish a relationship between the molecular structure and a desired property, which can range from physicochemical characteristics to biological activity. arxiv.org Computational models can screen large virtual libraries of compounds to identify candidates with optimized properties. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary tool in the computational design of analogues is the development of Quantitative Structure-Activity Relationship (QSAR) models. imist.ma QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR model could be developed to predict a specific activity, such as enzyme inhibition or receptor binding.

The process would involve:

Data Collection: A dataset of this compound analogues with experimentally determined activities is required.

Descriptor Calculation: Various molecular descriptors for each analogue would be calculated. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

An example of descriptors that could be used in a QSAR study of this compound analogues is presented in Table 1.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Examples | Relevance to Molecular Design |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences solubility and membrane permeability. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, shape, and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the steric fit with a biological target. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Pertains to chemical reactivity and intermolecular interactions. |

This table is illustrative and the choice of descriptors would depend on the specific activity being modeled.

Structure-Based Drug Design (SBDD)

If the biological target of this compound or its analogues is known, structure-based drug design (SBDD) techniques can be employed. longdom.org This involves using the three-dimensional structure of the target, typically a protein, to design ligands with high affinity and selectivity.

Molecular docking is a key component of SBDD. In this process, the binding mode and affinity of a ligand within the active site of a target are predicted computationally. For instance, analogues of this compound could be docked into a target's binding pocket to predict their binding energy and key interactions.

The results of such a study could be summarized in a table like the one below (Table 2), which would guide the selection of analogues for synthesis.

Table 2: Hypothetical Docking Results for this compound Analogues

| Analogue | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| This compound | -7.5 | Tyr123, Phe234, Ser156 | 1.2 µM |

| Analogue A (p-chloro) | -8.2 | Tyr123, Phe234, Ser156, Arg198 | 0.5 µM |

| Analogue B (m-methoxy) | -7.8 | Tyr123, Phe234, His201 | 0.9 µM |

| Analogue C (p-nitro) | -8.5 | Tyr123, Phe234, Ser156, Asn158 | 0.3 µM |

This data is hypothetical and for illustrative purposes only.

Prediction of Physicochemical Properties

Computational methods are also crucial for predicting the physicochemical properties of designed molecules, which are important for their "drug-likeness". escholarship.org Properties such as lipophilicity (logP), solubility, and metabolic stability can be estimated using various software tools. For example, the calculated logarithm of the partition coefficient (logP) can indicate how a molecule will partition between aqueous and lipid environments, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Computational tools can provide valuable insights into the design of novel molecules based on the this compound scaffold. By integrating QSAR, SBDD, and physicochemical property prediction, it is possible to rationally design analogues with improved activity and pharmacokinetic profiles. nih.gov

Applications of 2 Phenylethyl Trifluoroacetate in Advanced Organic Synthesis

Role in Functional Group Transformation and Deprotection Strategies

2-Phenylethyl trifluoroacetate (B77799) plays a significant role in functional group transformations, particularly in solvolysis reactions. For instance, the trifluoroacetolysis of 2-phenylethyl p-toluenesulfonate in buffered trifluoroacetic acid at 72°C yields 2-phenylethyl trifluoroacetate in nearly quantitative amounts researchgate.net. This reaction demonstrates a classic example of converting a tosylate, a good leaving group, into a trifluoroacetate ester.

The trifluoroacetyl group, derived from trifluoroacetic acid (TFA), is also instrumental in deprotection strategies, especially in peptide synthesis. While strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) have been traditionally used, they are not always suitable for sensitive peptides, such as those containing cystine or phosphoamino acids nih.gov. Milder and more efficient deprotecting systems have been developed utilizing Lewis acids in trifluoroacetic acid. For example, a solution of 1 M trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)-sulfide in TFA or 1 M trimethylsilyl bromide (TMSBr)-sulfide in TFA provides a practical method for removing protecting groups in peptide chemistry nih.gov. The trifluoroacetate component helps to create a highly acidic environment that facilitates the cleavage of protecting groups like the tert-butyloxycarbonyl (Boc) group commonorganicchemistry.com. The use of TFA is also noted in the deprotection of aryl benzyl (B1604629) ethers, where it can efficiently cleave the ether linkage to furnish the corresponding phenols researchgate.net.

The trifluoroacetyl group can also be used as a protecting group for amines, forming trifluoroacetamides. These are stable under certain conditions but can be cleaved when necessary organic-chemistry.org. For instance, a mild deprotection method for N-(p-toluenesulfonyl) amides involves the initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage organic-chemistry.org.

Table 1: Examples of Functional Group Transformations and Deprotection

| Starting Material | Reagent(s) | Product | Transformation Type |

| 2-Phenylethyl p-toluenesulfonate | Buffered Trifluoroacetic Acid | This compound | Tosylate to Trifluoroacetate Ester Conversion researchgate.net |

| Boc-protected peptide | 25% TFA in DCM | Deprotected peptide | Boc group removal commonorganicchemistry.com |

| Aryl benzyl ether | Trifluoroacetic Acid (TFA) | Phenol (B47542) | O-debenzylation researchgate.net |

| N-(p-toluenesulfonyl) amide | 1. Trifluoroacetylation 2. Samarium diiodide | Primary amide | Deprotection of Sulfonamide organic-chemistry.org |

Strategies for Introducing Trifluoromethylated Moieties

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry and materials science due to its unique electronic properties, which can enhance the metabolic stability and bioavailability of drug candidates. Trifluoroacetic acid (TFA) and its derivatives, such as this compound, serve as valuable sources for the trifluoromethyl (CF3) group eurekalert.org.

One strategy involves the direct trifluoromethylation of arenes using trifluoroacetic acid as the trifluoromethylating agent. Although TFA has a high oxidation potential, catalytic systems have been developed to facilitate this transformation under milder conditions. For example, the combination of photoredox catalysis and a diaryl sulfoxide can generate the CF3 radical from trifluoroacetic acid via a trifluoroacetate radical intermediate, which then undergoes decarboxylation eurekalert.org. This CF3 radical can then add to an arene or heteroarene substrate, followed by an oxidative re-aromatization to yield the trifluoromethylated product eurekalert.org. This method provides a more accessible alternative to traditional, harsher methods for introducing the trifluoromethyl group eurekalert.org.

Another approach involves the conversion of trifluoroacetamides into other functional groups. For example, a mechanochemically induced, nickel-catalyzed defluorinative arylation of trifluoroacetamides with arylboronic acids or other aryl sources can produce substituted aromatic amides. This reaction proceeds through the activation of the C-CF3 bond organic-chemistry.org.

Formation of Complex Molecular Architectures via Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. Trifluoroacetic acid and its derivatives can act as promoters or catalysts in such transformations.

For instance, TFA can promote the cascade sulfonylation/cyclization of 2-propynolphenols with sodium sulfinates to synthesize 4-sulfonyl 2H-chromenes under metal-free conditions researchgate.net. In this reaction, TFA likely facilitates the formation of an allylic carbocation intermediate, which then undergoes nucleophilic attack by the sulfinate, followed by a cyclization step researchgate.net. Similarly, TFA has been used to promote a cascade sulfonylation/rearrangement/cyclization of 1,5-diynols and sodium sulfinates to construct sulfonylated benzo[b]fluorenes researchgate.net.

In the realm of transition-metal catalysis, palladium(II) trifluoroacetate (Pd(TFA)2) has been shown to be an effective catalyst for cascade reactions. For example, it catalyzes a double annulation of propargylamine and β-ketomalononitrile to produce dihydrocyclopenta[b]chromenes acs.orgnih.gov. The trifluoroacetate ligand on the palladium center can influence the catalytic activity and selectivity of the reaction. These cascade processes are highly atom-economical and allow for the rapid assembly of complex polycyclic structures that are prevalent in natural products and pharmaceuticals researchgate.netacs.orgnih.gov.

Utilization in Analytical Methodologies

In reversed-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid is a widely used ion-pairing agent, particularly for the separation of peptides and proteins nih.govresearchgate.net. The trifluoroacetate anion, which would be the active component derived from this compound in an aqueous mobile phase, plays a crucial role.

Ion-pairing agents are surface-active ions that are added to the mobile phase to improve the retention, resolution, and peak shape of ionic or ionizable analytes on a nonpolar stationary phase. The trifluoroacetate anion forms an ion pair with positively charged residues on peptides (like lysine, arginine, and histidine) and the N-terminus nih.gov. This interaction effectively neutralizes the positive charges, making the peptide-ion pair complex more hydrophobic and increasing its retention on the C8 or C18 stationary phase researchgate.netchromforum.org.

The concentration and hydrophobicity of the ion-pairing agent affect the retention of the analytes. Increasing the hydrophobicity of the perfluorinated carboxylic acid (e.g., from trifluoroacetic acid to pentafluoropropionic acid or heptafluorobutyric acid) generally leads to increased peptide retention times nih.govresearchgate.net. TFA is considered a "weak" ion-pairing reagent, which allows for good separation without excessively long retention times chromforum.org. Furthermore, the use of TFA helps to maintain a low pH (around 2.1), which suppresses the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape researchgate.netchromforum.org.

Table 2: Common Ion-Pairing Agents in RP-HPLC for Peptides

| Ion-Pairing Agent | Abbreviation | Typical Concentration | Effect on Retention |

| Trifluoroacetic acid | TFA | 0.05-0.1% (v/v) | Baseline retention, good peak shape researchgate.net |

| Pentafluoropropionic acid | PFPA | 0.05-0.1% (v/v) | Increased retention compared to TFA nih.gov |

| Heptafluorobutyric acid | HFBA | 0.05-0.1% (v/v) | Strongest retention among the three nih.gov |

| Phosphoric acid | H3PO4 | ~10 mM | Less retention compared to TFA nih.gov |

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides by analyzing the characteristic vibrations of the amide bonds in the polypeptide backbone mtoz-biolabs.comresearchgate.net. Treating protein or peptide samples with trifluoroacetic acid prior to FTIR analysis can provide valuable information, particularly for monitoring proteolytic reactions nih.govresearchgate.net.

When a protein hydrolysate is treated with an excess of TFA, the acid protonates available sites on the proteins and peptides, including the oxygen atoms of the secondary amides in the backbone nih.gov. After evaporation of the excess TFA, the deprotonated trifluoroacetate anion (CF3COO-) acts as a counter-ion, forming complexes with the positively charged sites on the sample nih.govresearchgate.net.

This complex formation leads to distinct changes in the FTIR spectrum. New absorption bands corresponding to the trifluoroacetate ion become visible, most notably the C=O stretching band around 1677 cm⁻¹, C-F stretching bands between 1250-1100 cm⁻¹, and OCO stretching bands from 950-700 cm⁻¹ nih.govresearchgate.net. These spectral changes can be correlated with the progress of proteolysis, allowing for time-dependent monitoring of the reaction nih.govresearchgate.net. This method offers a potential tool for analyzing proteolytic reactions in both laboratory and industrial settings nih.govresearchgate.net.

Environmental Fate and Degradation Pathways of Trifluoroacetate Tfa – Broader Context for Perfluorinated Esters

Anthropogenic Sources and Atmospheric Formation from Fluorocarbons

The primary anthropogenic source of TFA in the environment is the atmospheric degradation of fluorocarbons. researchgate.net This includes several generations of refrigerants, such as certain hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs), which were introduced as replacements for ozone-depleting chlorofluorocarbons (CFCs). copernicus.orgmdpi.com

The atmospheric formation process is initiated by hydroxyl radicals (OH) attacking these fluorocarbon molecules in the troposphere. mdpi.comdigitellinc.com For example, HFO-1234yf, a widely used refrigerant in mobile air conditioners, degrades to trifluoroacetyl fluoride (B91410) (CF3C(O)F), which then rapidly hydrolyzes in atmospheric water (e.g., cloud droplets) to form TFA. honeywell.com The molar yield of TFA from HFO-1234yf is nearly 100%. honeywell.com In contrast, the conversion rates for older compounds like HFC-134a are lower, estimated at 7–20%. bris.ac.uk

While the transition to HFOs is beneficial from a global warming perspective due to their shorter atmospheric lifetimes, it has led to higher and more localized deposition of TFA compared to the longer-lived HFCs, which result in more global distribution. researchgate.netbris.ac.uk

Beyond refrigerants, other significant anthropogenic sources contribute to the environmental load of TFA. These include:

Industrial Processes: Direct release from industrial sites that manufacture or use TFA and other fluorochemicals. acs.orgfluorocarbons.org

Pesticides and Pharmaceuticals: The environmental degradation of numerous agrochemicals (e.g., flufenacet, diflufenican) and pharmaceuticals that contain a -CF3 moiety. acs.orgfluorocarbons.org

Fluoropolymer Thermolysis: The high-temperature decomposition of fluoropolymers, such as those used in fire suppression systems, can also yield TFA. fluorocarbons.org

TFA Formation from Precursor Compounds

| Precursor Compound Class | Example Precursor(s) | Primary Degradation Pathway | Reported TFA Molar Yield (%) | Citation(s) |

|---|---|---|---|---|

| Hydrofluoroolefins (HFOs) | HFO-1234yf | Atmospheric oxidation by OH radicals | ~100% | honeywell.com |

| Hydrofluorocarbons (HFCs) | HFC-134a | Atmospheric oxidation by OH radicals | 7-20% | bris.ac.uk |

| Hydrochlorofluorocarbons (HCFCs) | HCFC-123, HCFC-124 | Atmospheric oxidation by OH radicals | Variable | |

| Pesticides | Flufenacet | Environmental degradation | ~82% |

Microbial Degradation Mechanisms

Once deposited from the atmosphere, the fate of TFA is influenced by microbial activity. However, TFA is generally considered highly recalcitrant to microbial degradation. Studies using activated sludge and soil microbial communities have often shown no significant degradation. Despite this general resistance, specific microbial degradation pathways have been identified under particular laboratory conditions. mdpi.comdigitellinc.com

Under anoxic conditions, microbial consortia have been shown to degrade TFA. digitellinc.com The primary mechanism is reductive defluorination, where fluorine atoms are sequentially removed and replaced by hydrogen. In studies with methanogenic microbial communities, TFA was observed to be converted first to difluoroacetate (B1230586) (DFA), then to monofluoroacetate (MFA), and finally to acetate (B1210297). This acetate can then be metabolized by microorganisms, for instance, by methanogens to produce methane (B114726). This stepwise reductive defluorination has also been observed in long-term studies using engineered anaerobic bioreactors.

In the presence of oxygen, a different microbial degradation pathway has been reported. mdpi.comdigitellinc.com Studies on oxic sediments demonstrated that microbial activity can convert TFA to fluoroform (CHF3). mdpi.comdigitellinc.com This conversion is significant because fluoroform is a potential ozone-depleting compound with a much longer atmospheric lifetime than the fluorocarbons from which TFA was originally derived. mdpi.comdigitellinc.com

Photodegradation Processes in the Troposphere

In the atmosphere, TFA is remarkably stable and unreactive. researchgate.net It is highly resistant to the primary atmospheric removal processes that degrade other organic compounds, such as photolysis (degradation by sunlight) and oxidation by hydroxyl (OH) radicals. researchgate.net For this reason, it is often referred to as a "forever chemical" in the atmosphere. researchgate.net

The principal removal mechanism for atmospheric TFA is not chemical degradation but physical deposition. researchgate.net Due to its high water solubility, TFA is efficiently scavenged from the atmosphere by precipitation. bris.ac.uk It partitions almost entirely into cloud and fog water. fluorocarbons.org This leads to its removal from the air and deposition onto land and water surfaces through rain, snow, and fog, a process known as wet deposition. bris.ac.uk Dry deposition, the process where TFA deposits on surfaces in the absence of precipitation, also contributes to its removal from the atmosphere. bris.ac.uk Wet deposition is considered the dominant loss process for atmospheric TFA. fluorocarbons.org

Environmental Distribution, Persistence, and Accumulation in Biogeochemical Cycles

As a result of its atmospheric formation and subsequent deposition, combined with its extreme persistence, TFA is now ubiquitously distributed in the global environment. acs.orgbris.ac.uk It is found in rainwater, fog, snow, rivers, lakes, and oceans from industrial regions to remote polar areas. researchgate.net

Because TFA is highly mobile in water and not readily degraded, it moves through the water cycle and accumulates in terminal sinks. acs.org Oceans are considered the ultimate sink for TFA, where it is diluted in the vast volume of seawater. bris.ac.uk Endorheic (closed) lakes and salt lakes, where water loss occurs primarily through evaporation, can accumulate particularly high concentrations of TFA over time.

The persistence of TFA means that its concentration in the environment is expected to continue to increase as ongoing emissions from anthropogenic precursors continue. researchgate.netacs.org This irreversible accumulation in biogeochemical cycles raises concerns about long-term, planetary-scale exposure and potential future impacts on ecosystems. acs.org

Environmental Distribution of Trifluoroacetate (B77799) (TFA)

| Environmental Compartment | Key Characteristics | Primary Transport/Sink Process | Citation(s) |

|---|---|---|---|

| Atmosphere (Troposphere) | Formed from precursor degradation; resistant to photodegradation. | Wet and dry deposition. | researchgate.netbris.ac.uk |

| Precipitation (Rain, Snow, Fog) | Primary pathway from atmosphere to surface. | Scavenging from the atmosphere. | researchgate.net |

| Surface Waters (Rivers, Lakes) | Highly mobile and persistent. | Transport to oceans. | researchgate.net |

| Oceans and Salt Lakes | Considered the terminal sink for TFA. | Accumulation over geological timescales. | bris.ac.uk |

| Soils | Generally poor retention, leading to leaching into groundwater. | Transport into aqueous compartments. | copernicus.org |

Plant Uptake and Bioaccumulation Studies of Trifluoroacetate

TFA present in soil and water can be readily taken up by plants. acs.org The primary pathway for uptake is through the roots along with water, after which it is transported throughout the plant via the transpiration stream. copernicus.org Because TFA is not significantly metabolized or eliminated by plants and is not volatile, it tends to accumulate, particularly in the leaves where transpiration is highest.

Numerous studies have documented the bioaccumulation of TFA in various plant species. High concentrations have been found in the leaves of trees and in agricultural crops such as wheat, maize, and sunflowers. fluorocarbons.org In the vicinity of a fluorochemical industrial site in China, concentrations of up to 3800 mg/kg (dry weight) were detected in plants, with an average field bioaccumulation factor of 13,000. acs.org This accumulation in plants is a significant pathway for TFA to enter the food web, leading to exposure for humans and animals through the consumption of plant-based foods and beverages like tea and beer. acs.org

While TFA is rapidly excreted by animals and does not biomagnify in the same way as longer-chain PFAS, its significant bioaccumulation in plants is a key feature of its environmental fate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2-phenylethyl trifluoroacetate in high yields?

- Methodological Answer : A trifluoroacetate release/halogenation protocol under mild reaction conditions (e.g., room temperature, aqueous/organic biphasic systems) is effective for synthesizing trifluoroacetate derivatives. This method generates reactive intermediates like α-halo-α,α-difluoromethyl ketones with yields exceeding 85% . Key steps include controlled release of trifluoroacetate and subsequent halogenation. Validate purity via HPLC or NMR (>98% purity thresholds are typical for research-grade compounds) .

Q. How can trifluoroacetate (TFA) contamination be detected and quantified in environmental or biological samples?

- Methodological Answer : Use ion chromatography (IC) with suppressed conductivity detection for TFA analysis in aqueous matrices. Detection limits as low as 0.2 ppb are achievable without preconcentration . For decomposition studies, monitor CF₃ signals via mass spectrometry or infrared spectroscopy to distinguish TFA from acetate derivatives . Calibrate instruments using certified reference materials (e.g., tetrabutylammonium trifluoroacetate ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, face shields) to prevent skin/eye contact. Store waste separately in acid-resistant containers and neutralize with alkaline solutions (e.g., 1M NaOH) before disposal. Follow institutional guidelines for hazardous waste management .

Advanced Research Questions

Q. How do intermolecular interactions influence the stability of this compound in solution-phase reactions?

- Methodological Answer : Stability is affected by solvent polarity and hydrogen-bonding interactions. In polar aprotic solvents (e.g., DMF, acetonitrile), trifluoroacetate esters exhibit slower hydrolysis rates compared to aqueous environments. Use kinetic studies (UV-Vis or NMR monitoring) to quantify degradation rates. For example, trifluoroacetate salts in peptides show <5% decomposition over 24 hours at 4°C .

Q. What are the environmental implications of trifluoroacetate persistence in longitudinal studies?

- Methodological Answer : TFA is a persistent pollutant with half-lives exceeding decades in groundwater. Design field studies to account for bioaccumulation by incorporating time-series sampling (e.g., quarterly intervals) and spatial gradients (e.g., proximity to industrial sites). Recent data show TFA concentrations in surface waters increased by 15–20% over 20 years, necessitating baseline corrections in ecological models .

Q. How can trifluoroacetate intermediates be leveraged in synthesizing fluorinated bioactive compounds?

- Methodological Answer : Trifluoroacetate salts serve as precursors for peptide derivatives (e.g., PAR4 antagonists or somatostatin analogs). Optimize coupling reactions using TFA-activated esters (e.g., HATU/DIPEA in DCM) to achieve >95% coupling efficiency. Purify via reverse-phase HPLC and confirm bioactivity via receptor-binding assays (IC₅₀ values as low as 0.1 nM reported for somatostatin analogs) .

Q. What analytical challenges arise in distinguishing trifluoroacetate from co-eluting perfluorinated compounds?

- Methodological Answer : Co-elution issues in LC-MS/MS can be mitigated using high-resolution mass spectrometry (HRMS) with m/z accuracy <5 ppm. For example, differentiate TFA (m/z 113.003) from perfluorooctanesulfonate (PFOS, m/z 498.929) using fragmentation patterns or ion mobility spectrometry .

Key Methodological Considerations

- Synthesis : Prioritize trifluoroacetate release protocols for mild, high-yield reactions .

- Detection : Combine IC for quantification and HRMS for structural confirmation .

- Safety : Neutralize TFA waste to pH 7–8 before disposal to prevent ecosystem toxicity .

Note : Avoid non-peer-reviewed sources (e.g., commercial catalogs) for methodological validation. All cited protocols are derived from academic journals or technical reports.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products